
2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom, two chlorine atoms, and a methyl group attached to a butanone backbone. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one typically involves the bromination of 1-(3,4-dichlorophenyl)-3-methylbutan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products like alcohols.
科学的研究の応用
2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one: Similar structure but lacks the methyl group on the butanone backbone.
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Contains fluorine atoms instead of chlorine atoms.
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: Similar structure but with a shorter carbon chain.
Uniqueness: 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the butanone backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C11H11BrCl2O |
|---|---|
分子量 |
310.01 g/mol |
IUPAC名 |
2-bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H11BrCl2O/c1-6(2)10(12)11(15)7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3 |
InChIキー |
GRAJDYCOPPFCBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)



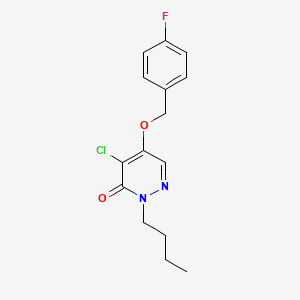
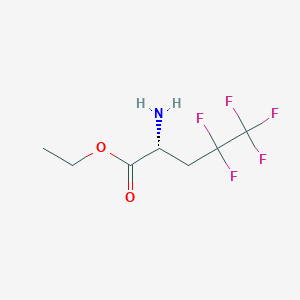

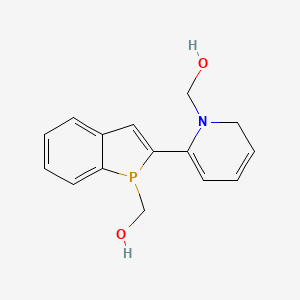

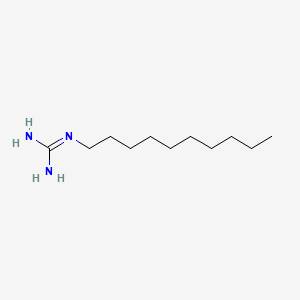
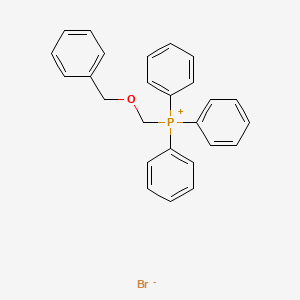

![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
